molecular formula C11H12N2O3S B8039754 2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No.: B8039754
M. Wt: 252.29 g/mol
InChI Key: YXPSLZOCSZVJTO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is a heterocyclic compound that contains a thiadiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazolidine ring imparts unique chemical properties to the compound, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers or coatings.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazolidine ring is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
  • 2-(4-Chlorophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
  • 2-(4-Nitrophenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione

Uniqueness

2-(4-Ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and may affect its interaction with biological targets compared to other similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-9-6-4-8(5-7-9)13-10(14)12(2)11(15)17-13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSLZOCSZVJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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